Methyl 3-hydroxy-2-nitrobenzoate

Thermal Analysis Crystallization Formulation Development

Methyl 3-hydroxy-2-nitrobenzoate (CAS 89942-77-8) is a nitroaromatic ester belonging to the hydroxy-nitrobenzoate class, defined by the ortho-relationship of its hydroxyl (3‑OH) and nitro (2‑NO₂) substituents on the benzene ring, with a molecular formula of C₈H₇NO₅ and a molecular weight of 197.14 g/mol. Its structure features an intramolecular hydrogen bond between the phenolic OH and nitro groups, contributing to a melting point of 108–110 °C (literature) or 114–116 °C (commercial) and a predicted water solubility of 1.7 g/L at 25 °C, properties that directly influence purification and formulation workflows.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 89942-77-8
Cat. No. B1315691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-2-nitrobenzoate
CAS89942-77-8
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(10)7(5)9(12)13/h2-4,10H,1H3
InChIKeyFHCNMPYMCKHBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-2-nitrobenzoate (CAS 89942-77-8) – Procurement-Grade Profile & Analytical Specifications


Methyl 3-hydroxy-2-nitrobenzoate (CAS 89942-77-8) is a nitroaromatic ester belonging to the hydroxy-nitrobenzoate class, defined by the ortho-relationship of its hydroxyl (3‑OH) and nitro (2‑NO₂) substituents on the benzene ring, with a molecular formula of C₈H₇NO₅ and a molecular weight of 197.14 g/mol . Its structure features an intramolecular hydrogen bond between the phenolic OH and nitro groups, contributing to a melting point of 108–110 °C (literature) or 114–116 °C (commercial) and a predicted water solubility of 1.7 g/L at 25 °C, properties that directly influence purification and formulation workflows .

Why Regioisomeric Hydroxy-Nitrobenzoates Cannot Be Interchanged in Methyl 3-Hydroxy-2-nitrobenzoate Procurement


The methyl esters of hydroxy-nitrobenzoic acids are not mutually replaceable due to significant differences in physical properties that directly impact downstream processing and biological performance. The target compound, with its distinct 3‑hydroxy‑2‑nitro substitution pattern, exhibits a melting point of 108–110 °C, which is 18–20 °C higher than its 3‑hydroxy‑4‑nitro isomer (89–92 °C) and approximately 20 °C lower than its 2‑hydroxy‑3‑nitro isomer (127–132 °C), leading to different crystallization and formulation behaviors . Furthermore, this precise regiochemistry confers sub‑micromolar antagonist activity at the P2X3 receptor (EC₅₀ = 80 nM), a pharmacological profile not achieved by randomly substituted analogs, making generic substitution chemically and functionally invalid in drug discovery campaigns targeting purinergic signaling .

Methyl 3-Hydroxy-2-nitrobenzoate (CAS 89942-77-8): Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Differentiation: Higher Thermal Stability Compared to 3-Hydroxy-4-nitro Isomer

Methyl 3‑hydroxy‑2‑nitrobenzoate exhibits a melting point of 108–110 °C, which is 18–21 °C higher than the 89–92 °C reported for its regioisomer methyl 3‑hydroxy‑4‑nitrobenzoate under standard experimental determination . This thermal stability is attributed to the intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups, which is absent in the para-nitro isomer and results in a substantially different crystal lattice energy .

Thermal Analysis Crystallization Formulation Development

Aqueous Solubility Advantage: 1.7 g/L at 25 °C Enables Direct Aqueous Phase Chemistry

The predicted aqueous solubility of methyl 3‑hydroxy‑2‑nitrobenzoate is 1.7 g/L at 25 °C (approximately 8.6 mM), as calculated using ACD/Labs software . This places it in the 'slightly soluble' category but still represents a workable concentration for direct aqueous-phase reactions or biological assays, unlike more extensively nitrated or non‑esterified analogs that may exhibit significantly lower solubility due to stronger intermolecular hydrogen bonding networks .

Solubility Bioconjugation Aqueous Synthesis

P2X3 Receptor Antagonism: Sub‑Micromolar Potency (EC₅₀ 80 nM) Relevant to Neuropathic Pain

Methyl 3‑hydroxy‑2‑nitrobenzoate acts as a P2X3 purinoceptor antagonist with an EC₅₀ of 80 nM, measured by inhibition of recombinant rat P2X3 receptors expressed in Xenopus oocytes at a test concentration of 10 µM . This represents a 4.25‑fold greater potency than ATP (EC₅₀ = 340 nM), which acts as an agonist at the same receptor under identical assay conditions and serves as a reference endogenous ligand . The origin of this antagonistic activity versus agonism is a key differentiator from adenosine triphosphate in functional studies of pain‑related purinergic neurotransmission .

Purinergic Signaling Pain Research Ion Channel Pharmacology

Chromatographic Retention: Ortho‑Nitro Intramolecular H‑Bond Drives Unique Reverse‑Phase Selectivity

Silica gel chromatography (petroleum ether/ethyl acetate = 40:1 to 5:1 gradient) yields methyl 3‑hydroxy‑2‑nitrobenzoate with baseline resolution from the starting 3‑hydroxy‑2‑nitrobenzoic acid, as confirmed by ¹H‑NMR analysis of the purified product . The internal hydrogen bond between the ortho‑nitro and hydroxyl groups reduces the compound's effective polarity compared to its para‑ and meta‑substituted regioisomers, leading to a higher Rf value under normal‑phase conditions and distinct reverse‑phase retention behavior that can be exploited for purity verification (commercial specifications ≥97% by HPLC) .

Analytical Chemistry HPLC Purity Analysis Quality Control

Procurement‑Optimized Application Scenarios for Methyl 3‑Hydroxy‑2‑nitrobenzoate (CAS 89942-77-8)


P2X3 Purinoceptor Antagonist Screening in Neuropathic Pain Models

Leveraging its sub‑micromolar P2X3 antagonist activity (EC₅₀ = 80 nM) , this compound serves as a readily accessible, small‑molecule tool for ion channel pharmacology laboratories. Its potency exceeds that of the endogenous reference ligand ATP (EC₅₀ = 340 nM) by 4.25‑fold , enabling more sensitive detection of P2X3‑mediated currents in Xenopus oocyte or HEK293 cell‑based electrophysiology assays. Researchers investigating chronic pain, inflammatory hyperalgesia, or cough reflex pathways can incorporate this compound as a cost‑effective antagonist control, avoiding the synthesis of complex clinical candidates such as BLU‑5937 while maintaining sufficient efficacy for mechanistic studies.

Synthetic Intermediate for Antimycobacterial Prodrugs and Kinase Inhibitors

As a methyl ester of a weak acid, methyl 3‑hydroxy‑2‑nitrobenzoate embodies the prodrug principle validated by the nitrobenzoate class: esters of weak acids have demonstrated improved antimycobacterial activity over their corresponding free acids due to enhanced membrane permeability and enzymatic activation within mycobacteria . This compound is listed as a key intermediate in patents covering P2X3 antagonists, CDK7 kinase inhibitors, and heterocyclic compounds with antitussive activity , making it a strategic building block for medicinal chemistry groups developing novel therapeutics for tuberculosis, cancer, and chronic pain. The ortho‑nitro substitution pattern provides a convenient synthetic handle for selective reduction to aniline derivatives or nucleophilic aromatic substitution reactions.

Quality Control Reference Standard for Isomer‑Specific HPLC Methods

The unique retention behavior conferred by the intramolecular ortho‑nitro/hydroxyl hydrogen bond enables chromatographic resolution from the 3‑hydroxy‑4‑nitro and 2‑hydroxy‑3‑nitro regioisomers . Analytical laboratories can employ this compound (commercially available at ≥97% purity ) as a reference standard for developing and validating HPLC or UPLC methods designed to quantify positional isomer impurities in nitroaromatic drug substances. The 18–21 °C melting point advantage over methyl 3‑hydroxy‑4‑nitrobenzoate further supports its use as a thermally stable internal standard for gas chromatography and Karl Fischer titration methods where minimal volatility and thermal degradation are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxy-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.